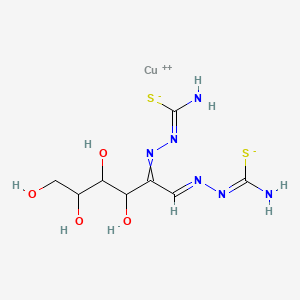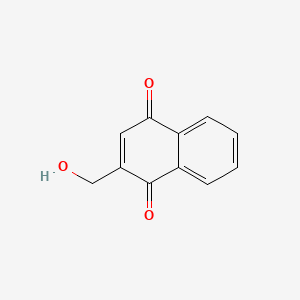
1,4-Naphthalenedione, 2-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions. Naphthoquinones are known for their diverse biological activities and are found in various natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2-(hydroxymethyl)- can be synthesized through several synthetic routes. One common method involves the hydroxymethylation of 1,4-naphthoquinone. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-(hydroxymethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinone moiety can be reduced to form hydroquinone derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-carboxy-1,4-naphthoquinone.
Reduction: Formation of 2-(hydroxymethyl)-1,4-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-(hydroxymethyl)- involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. The compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar redox properties but lacking the hydroxymethyl group.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxyl group instead of a hydroxymethyl group.
2-Methyl-1,4-naphthoquinone: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
1,4-Naphthalenedione, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
55700-10-2 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5,12H,6H2 |
Clave InChI |
UILUHPCHRFOCEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


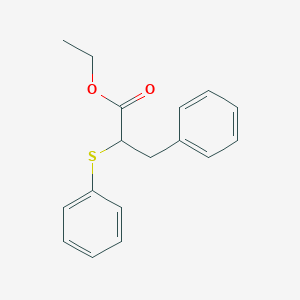
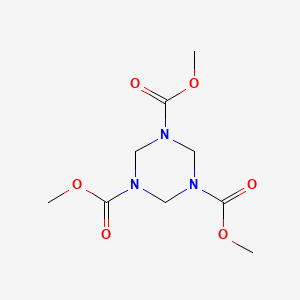
![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
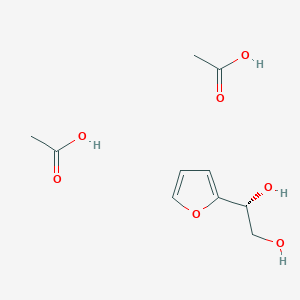

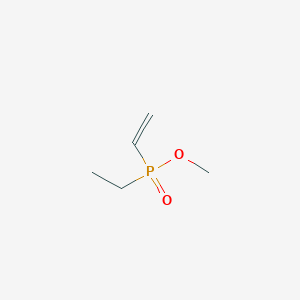

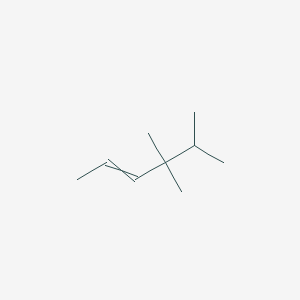
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
